Carbamic acid, [(1S)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester
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Overview
Description
The compound “(S)-2-(tert-Butoxycarbonylamino)propanethioamide” likely contains a tert-butoxycarbonyl (Boc) protecting group attached to an amino group . The Boc group is commonly used in organic synthesis to protect amines .
Molecular Structure Analysis
The compound likely has a chiral center at the 2-position of the propanethioamide backbone due to the “(S)” designation in its name. The Boc group is a bulky group that could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, a process known as deprotection . The thioamide group might participate in various reactions, but its reactivity can be quite different from regular amides due to the presence of sulfur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The Boc group is quite hydrophobic, so the compound might have low solubility in water . The presence of the polar thioamide could somewhat increase its solubility .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended application. If it’s a synthetic intermediate, research might focus on optimizing its synthesis and incorporation into larger molecules . If it’s a bioactive compound, studies could investigate its mechanism of action and potential therapeutic uses .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-amino-1-sulfanylidenepropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-5(6(9)13)10-7(11)12-8(2,3)4/h5H,1-4H3,(H2,9,13)(H,10,11)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBYIVHXPVFKHC-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=S)N)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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